5-(Trifluoromethyl)isoxazole

Description

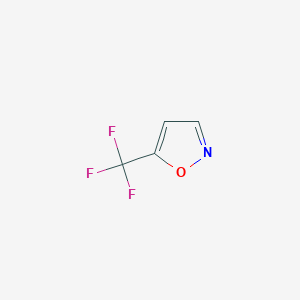

Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F3NO/c5-4(6,7)3-1-2-8-9-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRDBQTDHQONBBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70403564 | |

| Record name | 5-(Trifluoromethyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116584-43-1 | |

| Record name | 5-(Trifluoromethyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Trifluoromethyl)isoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 5-(Trifluoromethyl)isoxazoles from Vinyl Azides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a novel and efficient one-pot method for the synthesis of polysubstituted 5-(trifluoromethyl)isoxazoles. The process proceeds via a denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride. This methodology offers a robust and versatile route to a variety of structurally diverse 5-(trifluoromethyl)isoxazole derivatives, which are of significant interest in medicinal chemistry due to the beneficial properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and bioavailability.[1][2]

The reaction involves a sequential trifluoroacetylation of the vinyl azide, followed by deprotonation, cyclization, and subsequent elimination of dinitrogen gas to yield the desired isoxazole product.[3] The scope of this protocol has been demonstrated to be broad, accommodating various vinyl azides with both electron-donating and electron-withdrawing substituents, affording the corresponding 5-(trifluoromethyl)isoxazoles in yields ranging from moderate to excellent (25-99%).[3] Furthermore, this method has been successfully extended to the synthesis of other 5-(perfluoroalkyl)isoxazoles.[2]

Reaction Pathway and Mechanism

The synthesis proceeds through a proposed reaction pathway involving the initial reaction of a vinyl azide with trifluoroacetic anhydride in the presence of a base, such as triethylamine (NEt3). This is followed by an intramolecular cyclization and the extrusion of nitrogen gas to form the stable isoxazole ring.

Caption: Proposed reaction pathway for the synthesis of 5-(trifluoromethyl)isoxazoles.

Quantitative Data Summary

The following tables summarize the yields of various this compound derivatives synthesized using this method, demonstrating the broad substrate scope.

Table 1: Synthesis of 5-(Trifluoromethyl)isoxazoles from Various Vinyl Azides [2]

| Entry | Vinyl Azide (Substituents) | Product | Yield (%) |

| 1 | R1=Ph, R2=H | 3a | 95 |

| 2 | R1=4-MeC6H4, R2=H | 3b | 92 |

| 3 | R1=4-MeOC6H4, R2=H | 3c | 90 |

| 4 | R1=4-FC6H4, R2=H | 3d | 96 |

| 5 | R1=4-ClC6H4, R2=H | 3e | 99 |

| 6 | R1=4-BrC6H4, R2=H | 3f | 94 |

| 7 | R1=4-CF3C6H4, R2=H | 3g | 85 |

| 8 | R1=3-MeC6H4, R2=H | 3h | 91 |

| 9 | R1=3-ClC6H4, R2=H | 3i | 93 |

| 10 | R1=2-ClC6H4, R2=H | 3j | 88 |

| 11 | R1=Naphthyl, R2=H | 3k | 87 |

| 12 | R1=Thienyl, R2=H | 3l | 75 |

| 13 | R1=CO2Et, R2=Ph | 3m | 65 |

| 14 | R1=CO2Me, R2=Ph | 3n | 68 |

| 15 | R1=COPh, R2=Ph | 3o | 55 |

| 16 | R1=SO2Ph, R2=Ph | 3p | 25 |

Table 2: Synthesis of 4-Aryl-5-(trifluoromethyl)isoxazoles [2]

| Entry | β-Aryl Vinyl Azide (Substituent) | Product | Yield (%) |

| 1 | 4-MeC6H4 | 6a | 85 |

| 2 | 4-ClC6H4 | 6b | 90 |

Experimental Protocols

General Procedure for the Synthesis of 5-(Trifluoromethyl)isoxazoles (3a-3p): [2]

To a stirred solution of vinyl azide (0.20 mmol, 1.0 equiv) and triethylamine (NEt3, 0.30 mmol, 1.5 equiv) in 1,4-dioxane (1.0 mL) was added trifluoroacetic anhydride (0.30 mmol, 1.5 equiv) at room temperature under a nitrogen atmosphere. The resulting mixture was stirred at 80 °C for 2 hours. After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired this compound product.

General Procedure for the Synthesis of 4-Aryl-5-(trifluoromethyl)isoxazoles (6a-6b): [2]

To a stirred solution of β-aryl vinyl azide (0.20 mmol, 1.0 equiv) and triethylamine (0.30 mmol, 1.5 equiv) in 1,4-dioxane (1.0 mL) was added trifluoroacetic anhydride (0.30 mmol, 1.5 equiv) at room temperature under a nitrogen atmosphere. The reaction mixture was stirred at 100 °C for 12 hours. Upon completion, the solvent was evaporated, and the crude product was purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to yield the corresponding 4-aryl-5-(trifluoromethyl)isoxazole.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 5-(trifluoromethyl)isoxazoles.

Caption: General experimental workflow for the synthesis of 5-(trifluoromethyl)isoxazoles.

This guide provides a comprehensive overview of a modern and efficient method for synthesizing 5-(trifluoromethyl)isoxazoles. The detailed protocols and extensive data should serve as a valuable resource for researchers in organic synthesis and drug discovery.

References

- 1. Synthesis of polysubstituted 5-trifluoromethyl isoxazoles via denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of polysubstituted 5-trifluoromethyl isoxazoles via denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of polysubstituted 5-trifluoromethyl isoxazoles via denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Structural Characterization and Analysis of 5-(Trichloromethyl)isoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-(trifluoromethyl)isoxazole scaffold is a privileged structural motif in medicinal chemistry and materials science, owing to the unique physicochemical properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and lipophilicity. This technical guide provides a comprehensive overview of the structural characterization and analysis of this compound and its derivatives. It includes a compilation of spectroscopic and crystallographic data, detailed experimental protocols for key analytical techniques, and visual representations of experimental workflows and a relevant biological signaling pathway. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, analysis, and application of this important class of heterocyclic compounds.

Structural Characterization

The definitive structural elucidation of this compound and its analogues relies on a combination of spectroscopic and crystallographic techniques. This section summarizes the key data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of this compound in solution. The following tables summarize typical chemical shifts for the core structure and its substituted derivatives.

Table 1: 1H NMR Spectroscopic Data

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent |

| H-4 | 6.81 | s | - | CDCl3 |

| H-3 | 8.30 | s | - | CDCl3 |

Table 2: 13C NMR Spectroscopic Data

| Carbon | Chemical Shift (δ, ppm) | Coupling to Fluorine | Solvent |

| C-3 | 155.5 (q, J = 38.2 Hz) | Yes | CDCl3 |

| C-4 | 99.5 (q, J = 1.3 Hz) | Yes | CDCl3 |

| C-5 | Not specified in findings | - | - |

| CF3 | 119.6 (q, J = 271.0 Hz) | Yes | CDCl3 |

Table 3: 19F NMR Spectroscopic Data

| Fluorine | Chemical Shift (δ, ppm) | Reference | Solvent |

| -CF3 | -63.9 | CCl3F | CDCl3 |

Note: Data for the parent this compound is supplemented with data from closely related derivatives where necessary. Chemical shifts can vary depending on the substitution pattern and solvent.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule. The characteristic vibrational frequencies for the this compound core are presented in Table 4.

Table 4: Key IR Absorption Bands

| Functional Group | Vibrational Mode | Wavenumber (cm-1) |

| C=N | Stretching | ~1615 |

| C=C | Stretching | ~1570 |

| N-O | Stretching | ~1350 |

| C-O | Stretching | ~1070 |

| C-F (in CF3) | Stretching | 1300-1100 (strong, multiple bands) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which aids in structural confirmation. Under electron ionization (EI), this compound derivatives exhibit characteristic fragmentation pathways.

Table 5: Mass Spectrometry Fragmentation Data

| Technique | Key Fragments | Interpretation |

| Electron Ionization (EI) | [M]+, [M-CF3]+, [M-CO]+, [R-C≡N]+ | Molecular ion, loss of the trifluoromethyl group, loss of carbon monoxide, and cleavage of the isoxazole ring. |

During the fragmentation of related compounds like ethyl 5-aryl-5-trifluoromethyl-4,5-dihydroisoxazole-3-carboxylate derivatives, two main fragmentation series are observed, leading to stable fragment ions such as PhC+=O and PhC+=CH2[1].

X-ray Crystallography

Table 6: Representative Crystallographic Data for a Substituted this compound Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 15.839 (3) |

| b (Å) | 8.3260 (17) |

| c (Å) | 9.4250 (19) |

| β (°) | 101.29 (3) |

| V (Å3) | 1218.9 (4) |

| Z | 4 |

Data from a related compound, 5-Methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide[3].

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the structural characterization of this compound.

General Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and structural characterization of a this compound derivative.

Caption: General workflow for synthesis and structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the purified this compound derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube.

-

1H NMR : Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

13C NMR : Acquire a proton-decoupled carbon-13 NMR spectrum. A 90-degree pulse angle and a longer relaxation delay (2-5 seconds) are typically used. A larger number of scans is usually required compared to 1H NMR.

-

19F NMR : Acquire a proton-decoupled fluorine-19 NMR spectrum. This is a highly sensitive nucleus, and spectra can be obtained relatively quickly.

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS for 1H and 13C) or an external standard (e.g., CCl3F for 19F).

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation :

-

Solids : Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.

-

Liquids : Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

-

Background Spectrum : Collect a background spectrum of the empty sample holder (or pure solvent, if applicable) to subtract atmospheric and instrumental interferences.

-

Sample Spectrum : Collect the infrared spectrum of the sample.

-

Data Analysis : The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via direct infusion or through a gas chromatography (GC) inlet. For less volatile compounds, a liquid chromatography (LC) inlet or a direct insertion probe can be used.

-

Ionization : Ionize the sample using an appropriate method. Electron Ionization (EI) is common for creating fragment ions and providing structural information. Electrospray Ionization (ESI) is a softer ionization technique often used with LC-MS.

-

Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Data Interpretation : The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides evidence for the compound's structure.

Single-Crystal X-ray Diffraction

-

Crystal Growth : Grow single crystals of the this compound derivative of suitable size and quality (typically 0.1-0.3 mm in all dimensions) by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.

-

Crystal Mounting : Mount a suitable single crystal on a goniometer head.

-

Data Collection : Place the mounted crystal in a single-crystal X-ray diffractometer. X-rays are diffracted by the crystal lattice as the crystal is rotated. A detector collects the diffraction pattern.

-

Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, from which an initial structural model is built. This model is then refined to best fit the experimental data.

-

Data Analysis : The final refined structure provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions.

Biological Relevance and Signaling Pathway

The this compound moiety is a key component of the immunomodulatory drug Leflunomide. The biological activity of Leflunomide is mediated by its active metabolite, A77 1726, which is formed by the opening of the isoxazole ring. A77 1726 is a potent inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway[4][5].

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

The inhibition of DHODH by A77 1726 depletes the intracellular pool of pyrimidines, which are essential for the synthesis of DNA and RNA. This has an antiproliferative effect on rapidly dividing cells, such as activated lymphocytes, which explains the immunosuppressive and anti-inflammatory effects of Leflunomide[6].

The following diagram illustrates the mechanism of action of Leflunomide's active metabolite.

Caption: Inhibition of DHODH by the active metabolite of Leflunomide.

Conclusion

The this compound core is a versatile and valuable building block in modern chemistry. A thorough understanding of its structural characteristics is essential for the rational design of new molecules with desired properties. This guide has provided a consolidated resource of spectroscopic and crystallographic data, along with detailed experimental protocols for the characterization of this important heterocyclic system. The elucidation of the mechanism of action of Leflunomide highlights the potential of this compound derivatives in drug discovery and underscores the importance of the analytical techniques detailed herein for advancing our understanding of their structure-activity relationships.

References

- 1. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of dihydroorotate dehydrogenase by the immunosuppressive agent leflunomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The active metabolite of leflunomide, A77 1726, interferes with dendritic cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The active metabolite of leflunomide, A77 1726, increases the production of IL-1 receptor antagonist in human synovial fibroblasts and articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-(Trifluoromethyl)isoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-(Trifluoromethyl)isoxazole, a key building block in medicinal chemistry. The strategic incorporation of the trifluoromethyl group into the isoxazole scaffold significantly influences the molecule's lipophilicity, metabolic stability, and binding affinity, making it a valuable moiety in the design of novel therapeutics. This document details its chemical and physical characteristics, synthesis and characterization protocols, and potential biological relevance, presenting data in a clear and accessible format for laboratory use.

Core Physicochemical Properties

This compound is a heterocyclic compound with the chemical formula C₄H₂F₃NO. The presence of the electron-withdrawing trifluoromethyl group has a profound impact on the electronic and physical properties of the isoxazole ring.

| Property | Value | Source |

| CAS Number | 116584-43-1 | [1] |

| Molecular Formula | C₄H₂F₃NO | [1] |

| Molecular Weight | 137.06 g/mol | [1] |

| Density | 1.355 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.348 | [2] |

| Flash Point | 45 °F (7.2 °C) | [2] |

| Physical State | Not explicitly stated, but likely a liquid at room temperature based on available data. | |

| Melting Point | Data not available for this compound. For comparison, the related compound 5-phenyl-3-(trifluoromethyl)isoxazole is a pale yellow solid with a melting point of 44.5-45.5 °C.[3] | |

| Boiling Point | Data not available for this compound. The parent compound, isoxazole, has a boiling point of 95 °C. | |

| pKa | Data not available. | |

| Solubility | General qualitative descriptions suggest that trifluoromethyl-substituted isoxazoles have good solubility in various organic solvents.[4] However, specific quantitative data for this compound in common solvents like water, methanol, or DMSO is not readily available in the searched literature. The trifluoromethyl group generally increases lipophilicity. | [5] |

Synthesis and Characterization

The synthesis of trifluoromethyl-substituted isoxazoles can be achieved through several synthetic routes. A common and effective method is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. Below is a detailed experimental protocol adapted from literature for the synthesis of a related compound, which can be modified for the synthesis of this compound.

Experimental Protocol: Synthesis of 5-Substituted-3-(Trifluoromethyl)isoxazoles

This protocol is a general procedure that can be adapted for the synthesis of this compound by using an appropriate alkyne.

Materials:

-

Trifluoroacetaldehyde oxime

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Toluene

-

Triethylamine (Et₃N) or Sodium Carbonate (Na₂CO₃)

-

Appropriate alkyne (for 5-unsubstituted, acetylene gas can be used, or a protected acetylene followed by deprotection)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Water

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of Trifluoroacetohydroximoyl Bromide:

-

Dissolve N-bromosuccinimide in DMF.

-

Slowly add this solution to a stirred solution of trifluoroacetaldehyde oxime at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Work-up the reaction by washing with water and brine, followed by drying the organic layer with MgSO₄. The crude product is typically used in the next step without further purification.[3]

-

-

Cycloaddition Reaction:

-

Dissolve the crude trifluoroacetohydroximoyl bromide and the selected alkyne in toluene.

-

Slowly add a solution of a base (e.g., triethylamine in toluene) to the reaction mixture. This is often done using a syringe pump over a period of a few hours at room temperature.[3]

-

The formation of a precipitate is typically observed.

-

-

Work-up and Purification:

-

After the reaction is complete, add hexane to precipitate out the salts.

-

Filter off the solid precipitate and wash it with ethyl acetate.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure 5-substituted-3-(trifluoromethyl)isoxazole.[3]

-

Characterization

The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the isoxazole ring.

-

¹³C NMR: A ¹³C NMR spectrum for 5-(trifluoromethyl)-1,2-oxazole is available in spectral databases and can be used as a reference.[6]

-

¹⁹F NMR: The fluorine NMR spectrum should show a singlet corresponding to the trifluoromethyl group.

-

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. The fragmentation pattern of trifluoromethyl-substituted isoxazoles has been studied and can aid in structure elucidation.[7]

Biological Significance and Drug Development Context

The isoxazole ring is a "privileged" scaffold in medicinal chemistry, and the incorporation of a trifluoromethyl group often enhances a molecule's therapeutic potential. While direct biological activity data for this compound is limited in the public domain, numerous derivatives have shown significant biological activities.

-

Anticancer Activity: Several studies have reported the design and synthesis of novel trifluoromethyl-isoxazole derivatives with potent anticancer activity against various cancer cell lines, including breast cancer.[8][9][10][11] The trifluoromethyl group has been shown to be crucial for enhancing this activity.[8][11]

-

Anti-inflammatory Activity: The isoxazole moiety is present in some anti-inflammatory drugs. Research has been conducted on metal complexes of isoxazole derivatives, including those with a trifluoromethylphenyl group, to evaluate their anti-inflammatory properties.[12][13]

The general workflow for drug discovery involving isoxazole derivatives typically follows a structured path from synthesis to biological evaluation.

Caption: A generalized workflow for the discovery and development of drugs based on isoxazole derivatives.

Safety Information

Detailed safety information for this compound is not fully available. However, based on its flash point of 45 °F, it should be considered a flammable liquid. Standard laboratory safety precautions, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (gloves, safety glasses), should be followed. For detailed handling procedures, it is advisable to consult the Safety Data Sheet (SDS) from the supplier.

This technical guide provides a summary of the currently available information on the physicochemical properties of this compound. Further experimental work is required to determine some of the missing physical constants and to fully elucidate its biological activity profile.

References

- 1. echemi.com [echemi.com]

- 2. This compound [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. chemimpex.com [chemimpex.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 8. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, Characterization and Anti-Inflammatory Activity of Metal Complexes of 5-Methyl-N-[4-(Trifluoromethyl) Phenyl]- Isoxazole-4-Carboxamide on Carrageenan Induced Arthritic Rats [jscimedcentral.com]

- 13. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Trifluoromethylated Isoxazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological properties. The strategic incorporation of a trifluoromethyl (CF3) group can significantly enhance the biological activity, metabolic stability, and pharmacokinetic profile of these molecules. The strong electron-withdrawing nature and lipophilicity of the CF3 group can lead to improved binding affinity to biological targets and enhanced membrane permeability. This technical guide provides an in-depth overview of the biological activities of trifluoromethylated isoxazoles, focusing on their anticancer, insecticidal, antifungal, antidiabetic, anti-inflammatory, analgesic, and neuroprotective properties. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of relevant pathways and workflows are presented to facilitate further research and drug development in this promising area.

Anticancer Activity

Trifluoromethylated isoxazoles have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines. The introduction of the CF3 group has been shown to significantly enhance the anticancer potency of isoxazole-based compounds.[1]

Quantitative Data: Anticancer Activity

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 2g | MCF-7 (Breast) | 2.63 | [1] |

| 5 | MCF-7 (Breast) | 3.09 | [1] |

| 14 (non-CF3 analog of 2g) | MCF-7 (Breast) | 19.72 | [1] |

| TTI-4 | MCF-7 (Breast) | 2.63 | |

| TTI-series | MCF-7, 4T1, PC-3 | Various | [2] |

| 2b | MCF-7, HeLa | - |

Mechanism of Action: Apoptosis Induction

Several studies indicate that the anticancer activity of trifluoromethylated isoxazoles is mediated through the induction of apoptosis.[1] This programmed cell death is a critical mechanism for eliminating cancerous cells.

Caption: Apoptosis induction pathway by trifluoromethylated isoxazoles.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.

Materials:

-

Trifluoromethylated isoxazole compounds

-

Cancer cell lines (e.g., MCF-7, 4T1, PC-3)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the trifluoromethylated isoxazole compounds dissolved in DMSO (final DMSO concentration < 0.1%). Include a vehicle control (DMSO only).

-

Incubation: Incubate the plates for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

Insecticidal Activity

Trifluoromethylated isoxazolines are a significant class of insecticides that exhibit potent activity against a broad spectrum of pests. Their primary mode of action involves the disruption of the central nervous system of insects.

Quantitative Data: Insecticidal Activity

| Compound Class | Pest Species | LC50 | Reference |

| Isoxazoline derivatives | Plutella xylostella (Diamondback moth) | Moderate to strong | |

| Isoxazoline derivatives | Various Lepidoptera and Hemiptera | - |

Mechanism of Action: GABA-gated Chloride Channel Inhibition

Trifluoromethylated isoxazolines act as non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channels in insects. This binding blocks the influx of chloride ions, leading to hyperexcitation, convulsions, and eventual death of the insect.

References

Spectroscopic Data and Characterization of 5-(Trifluoromethyl)isoxazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-(trifluoromethyl)isoxazole scaffold is a privileged structural motif in medicinal chemistry and materials science, owing to the unique physicochemical properties conferred by the trifluoromethyl group, such as increased metabolic stability, lipophilicity, and binding affinity. This technical guide provides an in-depth overview of the spectroscopic data for this compound derivatives, along with detailed experimental protocols for their characterization. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the synthesis, analysis, and application of this important class of heterocyclic compounds.

Spectroscopic Data of this compound Derivatives

The structural elucidation of this compound derivatives relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This section summarizes typical spectroscopic data for various substituted 5-(trifluoromethyl)isoxazoles, presented in tabular format for ease of comparison.

NMR Spectroscopic Data

NMR spectroscopy is the most powerful tool for the unambiguous structure determination of this compound derivatives. The chemical shifts and coupling constants provide detailed information about the electronic environment and connectivity of atoms within the molecule.

Table 1: ¹H NMR Spectroscopic Data for Selected this compound Derivatives

| Compound | Solvent | Isoxazole-H (δ, ppm) | Aromatic-H (δ, ppm) | Other Signals (δ, ppm) |

| 3,5-Diphenyl-4-(trifluoromethyl)isoxazole | CDCl₃ | - | 7.64 (d, J = 6.8 Hz, 2H), 7.60–7.54 (m, 2H), 7.42 (t, J = 1.8 Hz, 2H), 7.39 (m, 4H) | - |

| 5-Phenyl-3-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | CDCl₃ | - | 7.70 (d, J = 7.3 Hz, 2H), 7.61–7.49 (m, 5H), 7.19 (dd, J = 5.1, 3.7 Hz, 1H) | - |

| 3-Phenyl-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | CDCl₃ | - | 7.72 (d, J = 3.8 Hz, 1H), 7.66–7.62 (m, 3H), 7.53–7.50 (m, 3H), 7.22 (dd, J = 5.0, 3.8 Hz, 1H) | - |

| 3-(Quinolin-2-yl)-5-(4-(trifluoromethyl)phenyl)isoxazole[1] | CDCl₃ | 7.44 (s, 1H) | 8.22 – 8.11 (m, 3H), 7.93 (d, J = 8.1 Hz, 2H), 7.81 (d, J = 8.2 Hz, 1H), 7.76 – 7.67 (m, 3H), 7.59 – 7.52 (m, 1H) | - |

Table 2: ¹³C NMR Spectroscopic Data for Selected this compound Derivatives

| Compound | Solvent | C-3 (δ, ppm) | C-4 (δ, ppm) | C-5 (δ, ppm) | CF₃ (δ, ppm) | Aromatic-C (δ, ppm) | Other Signals (δ, ppm) |

| 3,5-Diphenyl-4-(trifluoromethyl)isoxazole | CDCl₃ | 161.63 | 106.38 (q, J = 38.38 Hz) | 171.26 | 121.72 (q, J = 269.67 Hz) | 131.51, 130.25, 128.72, 128.58, 127.56, 126.01 | - |

| 5-Phenyl-3-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | CDCl₃ | 154.87 | 104.64 (q, J = 38.38 Hz) | 170.68 | 120.55 (q, J = 269.67 Hz) | 130.58, 128.78, 128.75, 127.91, 127.79, 127.68, 126.85, 126.34, 124.88 | - |

| 3-Phenyl-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | CDCl₃ | 160.85 | 103.90 (q, J = 39.39 Hz) | 164.43 | 120.67 (q, J = 268.66 Hz) | 130.00, 129.28, 127.87, 127.55, 127.14, 126.36, 125.21 | - |

| 5-(trifluoromethyl)-1,2-oxazole[2] | CDCl₃ | 150.8 | 104.5 | 158.4 (q, J=42.9 Hz) | 119.2 (q, J=273.8 Hz) | - | - |

Table 3: ¹⁹F NMR Spectroscopic Data for Selected this compound Derivatives

| Compound | Solvent | δ (ppm) |

| 3,5-Diphenyl-4-(trifluoromethyl)isoxazole | CDCl₃ | -53.70 |

| 5-Phenyl-3-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | CDCl₃ | -54.68 |

| 3-Phenyl-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | CDCl₃ | -54.15 |

| This compound[3] | CDCl₃ | -68.5 |

Infrared (IR) Spectroscopic Data

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The characteristic vibrational frequencies of bonds in this compound derivatives provide a unique fingerprint.

Table 4: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=N (isoxazole ring) | 1610 - 1650 | Medium |

| C=C (isoxazole ring) | 1550 - 1600 | Medium |

| C-O-N (isoxazole ring) | 1400 - 1450 | Medium |

| C-F (trifluoromethyl) | 1100 - 1350 | Strong, multiple bands |

| Aromatic C-H stretch | 3000 - 3100 | Medium to Weak |

| Aromatic C=C stretch | 1450 - 1600 | Medium to Weak, multiple bands |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer valuable structural insights. Electron impact (EI) is a common ionization method that often leads to characteristic fragmentation of the isoxazole ring. Key fragmentation pathways include the cleavage of the N-O bond, followed by the loss of small neutral molecules.[4]

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data. This section outlines recommended protocols for the spectroscopic analysis of this compound derivatives.

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of the purified this compound derivative.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Instrument Parameters (General Guidelines for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single pulse (e.g., 'zg30').

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled with NOE (e.g., 'zgpg30').

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

-

¹⁹F NMR:

-

Pulse Program: Standard single pulse, often proton-decoupled.

-

Spectral Width: A wide spectral window may be necessary depending on the substitution pattern.

-

Reference: External or internal standard such as CFCl₃ (δ = 0 ppm).

-

Number of Scans: 16-64.

-

For fluorinated compounds, specialized 2D NMR experiments such as ¹H-¹⁹F HETCOR can be invaluable for assigning proton and fluorine signals and determining through-space correlations.[2]

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR-FTIR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Clean the crystal thoroughly after analysis.

KBr Pellet Method (for solid samples):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS):

-

Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL.

-

The choice of ionization technique is crucial. Electrospray ionization (ESI) is a soft ionization method suitable for many isoxazole derivatives, often yielding the protonated molecule [M+H]⁺. Electron impact (EI) can provide valuable fragmentation information.

-

Infuse the sample solution into the mass spectrometer and acquire the spectrum over an appropriate mass range.

Visualizations

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound derivatives.

Caption: General experimental workflow for this compound derivatives.

Signaling Pathway of an Antitumor this compound Derivative

Certain this compound derivatives have demonstrated potent antitumor activity. The proposed mechanism of action for some of these compounds involves the inhibition of peroxiredoxin 1 (PRDX1), leading to an increase in reactive oxygen species (ROS) and subsequent apoptosis.[5]

Caption: Proposed signaling pathway for an antitumor this compound derivative.

References

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biophysics.org [biophysics.org]

- 4. umimpact.umt.edu [umimpact.umt.edu]

- 5. Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents and the mechanism investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise of a Privileged Scaffold: A Deep Dive into 5-(Trifluoromethyl)isoxazole in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen, has long been recognized as a "privileged scaffold" in medicinal chemistry due to its versatile biological activities. When adorned with a trifluoromethyl (CF3) group at the 5-position, this scaffold gains remarkable properties, enhancing its potential in drug discovery. The electron-withdrawing nature of the trifluoromethyl group often improves metabolic stability, increases lipophilicity, and enhances binding affinity to biological targets. This technical guide provides a comprehensive review of the 5-(trifluoromethyl)isoxazole core, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and drug discovery workflows.

Quantitative Bioactivity and Pharmacokinetic Data

The this compound moiety has been incorporated into a variety of compounds targeting diverse biological pathways. The following tables summarize key quantitative data for representative molecules, showcasing their potency and pharmacokinetic profiles.

| Compound ID/Name | Target | Assay Type | IC50/Kd | Cell Line (if applicable) | Reference |

| Quizartinib (AC220) | FLT3-ITD | Cell-based autophosphorylation | IC50: 1.1 nM | MV4-11 | [1] |

| FLT3 (Wild-Type) | Cell-based autophosphorylation | IC50: 4.2 nM | RS4;11 | [1] | |

| FLT3 | Binding Assay | Kd: 1.6 nM | - | [2] | |

| Compound 7d | FLT3 | Kinase Assay | IC50: 106 nM | - | |

| FLT3-ITD | Kinase Assay | IC50: 301 nM | - | ||

| Compound 30 | FLT3-D835Y | Kinase Assay | - | - | |

| CHK1 | Kinase Assay | - | - | ||

| A77 1726 (active metabolite of Leflunomide) | Dihydroorotate Dehydrogenase (DHODH) | Enzyme Inhibition | - | - |

Table 1: In Vitro Biological Activity of Selected this compound Derivatives. This table highlights the potent inhibitory activity of this compound-containing compounds against various kinase targets.

| Compound Name | Species | Dosage | T1/2 (half-life) | Cmax | Oral Bioavailability (%) | Reference |

| Quizartinib (AC220) | Human | 30 mg, single dose | ~73 hours | 376 ng/mL (at 60 mg dose) | ~71% | [3] |

| Mouse | 10 mg/kg, single oral dose | - | 3.8 µM (2100 ng/mL) | - | [4] |

Table 2: Pharmacokinetic Parameters of Quizartinib. This table provides key pharmacokinetic data for the notable this compound-containing drug, Quizartinib.

Key Signaling Pathway: FLT3 Inhibition in Acute Myeloid Leukemia (AML)

Mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are common drivers in Acute Myeloid Leukemia (AML). The constitutive activation of FLT3, often due to internal tandem duplications (FLT3-ITD), leads to uncontrolled proliferation and survival of leukemic cells through the activation of downstream signaling pathways such as PI3K/AKT, RAS/MEK/ERK, and STAT5. This compound-containing compounds, like Quizartinib, have been developed as potent FLT3 inhibitors.

Caption: FLT3 signaling pathway and the inhibitory action of Quizartinib.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key this compound building block and a representative biological assay.

Synthesis of 3-Phenyl-5-(trifluoromethyl)isoxazole

This protocol describes the synthesis of a foundational this compound derivative from 4,4,4-trifluoro-1-phenyl-1,3-butanedione.

Materials:

-

4,4,4-trifluoro-1-phenyl-1,3-butanedione

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Ethanol

-

p-Toluenesulfonic acid

-

Benzene

-

Standard laboratory glassware and purification equipment (rotary evaporator, chromatography column)

Procedure:

-

Formation of the Dihydroisoxazole Intermediate:

-

In a round-bottom flask, dissolve 4,4,4-trifluoro-1-phenyl-1,3-butanedione (1 equivalent) in ethanol.

-

Add a solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.1 equivalents) in water.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 5-hydroxy-3-phenyl-5-(trifluoromethyl)-4,5-dihydroisoxazole.

-

-

Dehydration to the Isoxazole:

-

Dissolve the crude dihydroisoxazole intermediate in benzene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture using a Dean-Stark apparatus to remove water for 2-3 hours.

-

After cooling to room temperature, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-phenyl-5-(trifluoromethyl)isoxazole.

-

In Vitro FLT3 Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a common method to determine the inhibitory activity of a compound against FLT3 kinase.

Materials:

-

Recombinant human FLT3 enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

Test compound (e.g., Quizartinib) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation:

-

Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

-

Further dilute the compound in kinase buffer to achieve the desired final concentrations for the assay.

-

-

Assay Setup:

-

To the wells of a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).

-

Add 2 µL of FLT3 enzyme solution (concentration determined by prior enzyme titration).

-

Add 2 µL of a mixture containing the substrate and ATP.

-

Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

-

-

Signal Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence of each well using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (wells with no enzyme) from all readings.

-

Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Drug Discovery and Development Workflow

The path from a chemical scaffold to an approved drug is a long and complex process. The following diagram illustrates a typical workflow for the discovery and preclinical development of a kinase inhibitor.

Caption: A generalized workflow for kinase inhibitor drug discovery and development.

Conclusion

The this compound scaffold represents a highly valuable asset in the medicinal chemist's toolbox. Its unique electronic properties contribute to enhanced potency, selectivity, and pharmacokinetic profiles of drug candidates. As demonstrated by the success of molecules like Quizartinib, this core has the potential to address significant unmet medical needs, particularly in oncology. The synthetic routes and assay methodologies detailed in this guide provide a foundation for the continued exploration and development of novel therapeutics based on this remarkable heterocyclic system. Future research will undoubtedly uncover new biological targets and therapeutic applications for this privileged scaffold.

References

Theoretical Deep Dive: Unraveling the Electronic Structure of 5-(Trifluoromethyl)isoxazole

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine and fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity. When appended to a privileged heterocyclic scaffold like isoxazole, the -CF3 group can profoundly influence the molecule's electronic characteristics, which in turn govern its reactivity and intermolecular interactions. This technical guide provides an in-depth theoretical exploration of the electronic structure of 5-(Trifluoromethyl)isoxazole, leveraging the principles of quantum chemical calculations to offer valuable insights for drug design and development.

Introduction to the Electronic Landscape

This compound is a five-membered aromatic heterocycle characterized by the presence of an oxygen and a nitrogen atom in adjacent positions and a trifluoromethyl group at the 5-position. The isoxazole ring itself possesses a unique electronic distribution due to the differing electronegativities of its constituent atoms. The addition of the strongly electron-withdrawing trifluoromethyl group is anticipated to significantly perturb this electronic landscape, with key implications for the molecule's chemical behavior.

Theoretical studies, primarily employing Density Functional Theory (DFT), are indispensable for elucidating the nuanced electronic properties of such molecules. These computational methods allow for the precise calculation of molecular orbitals, atomic charges, and electrostatic potential surfaces, providing a quantitative and visual understanding of the molecule's reactivity and potential for non-covalent interactions.

Computational Methodology: A Detailed Protocol

The electronic structure of this compound can be rigorously investigated using a variety of quantum chemical methods. A typical and robust computational protocol involves the use of Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for molecules of this size.

Protocol for DFT Calculations:

-

Molecule Construction: The initial 3D structure of this compound is built using a molecular modeling software (e.g., Avogadro, GaussView).

-

Geometry Optimization: To find the most stable conformation, the geometry of the molecule is optimized. This is a crucial step as the electronic properties are highly dependent on the molecular structure.

-

Methodology: A common choice is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

-

Basis Set: A Pople-style basis set such as 6-311+G(d,p) is often employed. The "+" indicates the addition of diffuse functions to better describe anions and weak interactions, while "(d,p)" signifies the inclusion of polarization functions to allow for more flexibility in the orbital shapes.

-

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to derive the electronic properties of interest. This includes:

-

Molecular Orbitals: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined.

-

Atomic Charges: Mulliken population analysis or other charge partitioning schemes (e.g., Natural Bond Orbital analysis) are used to calculate the partial charges on each atom.

-

Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface to visualize the regions of positive and negative electrostatic potential.

-

The following diagram illustrates the typical workflow for such a computational study.

Quantitative Electronic Structure Data

The following tables summarize hypothetical yet representative quantitative data for the electronic structure of this compound, as would be obtained from DFT calculations. Disclaimer: The following data is for illustrative purposes and should be confirmed by specific quantum chemical calculations for the molecule of interest.

Table 1: Frontier Molecular Orbital (FMO) Energies

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -8.5 | Primarily localized on the isoxazole ring, with significant contributions from the oxygen and nitrogen lone pairs. |

| LUMO | -1.2 | Distributed across the π-system of the isoxazole ring and the σ* orbitals of the C-F bonds. |

| HOMO-LUMO Gap | 7.3 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Table 2: Calculated Mulliken Atomic Charges

| Atom | Charge (a.u.) | Atom | Charge (a.u.) |

| N2 | -0.45 | C(CF3) | +0.60 |

| O1 | -0.55 | F(a) | -0.25 |

| C3 | +0.20 | F(b) | -0.25 |

| C4 | -0.10 | F(c) | -0.25 |

| C5 | +0.35 |

Analysis of Electronic Properties

Frontier Molecular Orbitals (HOMO and LUMO)

The HOMO and LUMO are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity. The presence of the electron-withdrawing -CF3 group is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted isoxazole. This stabilization of the frontier orbitals generally leads to increased chemical stability.

Atomic Charges and Electrostatic Potential

The distribution of partial atomic charges and the molecular electrostatic potential (MEP) map provide a detailed picture of the charge distribution within the molecule. The highly electronegative fluorine atoms in the -CF3 group induce a significant positive charge on the attached carbon atom (C5) and perturb the charge distribution across the isoxazole ring. The MEP map would visually confirm this, showing a region of negative potential (electron-rich) around the oxygen and nitrogen atoms and a region of positive potential (electron-poor) around the -CF3 group and the hydrogen atoms. These features are critical for understanding and predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are vital for drug-receptor binding.

The following diagram illustrates the conceptual impact of the trifluoromethyl group on the electronic properties of the isoxazole ring.

Implications for Drug Development

A thorough understanding of the electronic structure of this compound is paramount for its effective utilization in drug design.

-

Structure-Activity Relationships (SAR): By quantifying the electronic effects of the -CF3 group, researchers can better rationalize SAR data and make more informed decisions when designing analogues with improved potency and selectivity.

-

Metabolic Stability: The strong C-F bonds and the overall electronic stabilization imparted by the -CF3 group can enhance metabolic stability by blocking potential sites of metabolism.

-

Receptor Binding: The modified charge distribution and electrostatic potential can lead to altered and potentially more favorable interactions with biological targets. The electron-poor region around the -CF3 group may engage in favorable interactions with electron-rich residues in a binding pocket.

Conclusion

Theoretical studies provide a powerful lens through which to examine the intricate electronic structure of this compound. The computational protocols and analyses outlined in this guide offer a framework for researchers to gain a deeper understanding of how the interplay between the isoxazole core and the trifluoromethyl substituent shapes the molecule's electronic properties. This knowledge is not merely academic; it provides actionable insights that can accelerate the rational design of novel therapeutics with enhanced efficacy and safety profiles. The continued application of these theoretical approaches will undoubtedly play a crucial role in unlocking the full potential of fluorinated heterocycles in drug discovery.

The Isoxazole Ring: A Technical Guide to Its Core Reactivity for Drug Discovery

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the chemical reactivity of the isoxazole ring. This document provides an in-depth analysis of the stability, substitution patterns, and ring-opening reactions that make this heterocycle a cornerstone in medicinal chemistry.

The isoxazole nucleus is a privileged scaffold in modern drug discovery, present in a wide array of therapeutic agents due to its unique electronic properties and metabolic stability.[1][2] Understanding its reactivity is paramount for the rational design of novel chemical entities and prodrugs. This guide summarizes the core reactivity principles of the isoxazole ring, supported by quantitative data, detailed experimental protocols, and visual diagrams of key reaction pathways and mechanisms.

Structural and Electronic Properties

The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement results in a unique electronic distribution that governs its reactivity. The ring is electron-rich and generally stable to many common reagents, but the inherent weakness of the N-O bond is a key feature that can be exploited for synthetic transformations and prodrug strategies.[3][4] Electrophilic attack is favored at the C-4 position, while the protons of substituents, particularly at C-5, exhibit enhanced acidity.

Caption: General reactivity map of the isoxazole ring.

Electrophilic Substitution

Electrophilic aromatic substitution on the isoxazole ring occurs preferentially at the C-4 position.[5] This regioselectivity is due to the stabilization of the cationic intermediate (Wheland intermediate) formed upon attack at this position. Common electrophilic substitution reactions include halogenation and nitration.

Halogenation

Bromination and iodination are readily achieved using standard electrophilic halogenating agents. The reaction proceeds cleanly at the C-4 position, providing a valuable handle for further functionalization via cross-coupling reactions.

Nitration

Nitration of substituted isoxazoles also yields the 4-nitro derivative. The reaction conditions can be tuned based on the substitution pattern of the starting material.

| Reaction | Substrate | Reagents | Product | Yield (%) | Reference(s) |

| Bromination | Generic Isoxazole | Pyridinium Tribromide, K₂CO₃, CH₂Cl₂ | 4-Bromoisoxazole | ~80% | [6][7] |

| Iodination | 2-Alkyn-1-one O-methyl oxime | ICl, CH₂Cl₂ | 4-Iodoisoxazole (via cyclization) | 75-95% | [8] |

| Nitration | 3,5-Dimethylisoxazole | Tetramethylammonium nitrate, Triflic anhydride | 3,5-Dimethyl-4-nitroisoxazole | 96% | [9] |

| Nitration | 3,5-Dimethylisoxazole | HNO₃ / (CF₃CO)₂O | 3,5-Dimethyl-4-nitroisoxazole | 72% | [9] |

Experimental Protocol 2.1: Bromination of Isoxazole

Objective: To synthesize a 4-bromoisoxazole via electrophilic substitution.

Materials:

-

Substituted Isoxazole (1.0 equiv)

-

Pyridinium tribromide (2.0 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Dichloromethane (CH₂Cl₂), dry

Procedure:

-

A solution of the isoxazole (2 mmol) and K₂CO₃ (4 mmol) in 5 mL of dry dichloromethane is stirred in an ice-water bath.[6]

-

Pyridinium tribromide (4 mmol) is added slowly to the cold mixture.[6]

-

The reaction mixture is stirred for 2 hours at 0°C and then allowed to slowly warm to room temperature overnight.[6]

-

The reaction progress is monitored by Thin-Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate and extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the 4-bromoisoxazole.

Ring-Opening Reactions

The cleavage of the N-O bond is one of the most synthetically useful transformations of the isoxazole ring. This reaction can be initiated by base catalysis or reductive methods, leading to diverse and valuable acyclic products.

Base-Catalyzed Ring Opening

Treatment of isoxazoles with a strong base can induce ring cleavage to form β-ketonitriles. The mechanism for 3-unsubstituted isoxazoles is a concerted process involving proton abstraction at C-3 and simultaneous scission of the N-O bond.[10] For substituted isoxazoles, the reaction is often facilitated by prior N-alkylation to form an isoxazolium salt, which is highly susceptible to nucleophilic attack and subsequent ring opening.[6]

| Reaction | Substrate | Reagents | Product Type | Reference(s) |

| Base-Catalyzed Opening | 3-Unsubstituted Isoxazole | aq. NaOH / KOH | Cyanoenolate / β-Ketonitrile | [10] |

| Base-Catalyzed Opening | N-Alkylisoxazolium Salt | Sodium Alkoxide | β-Alkoxyaminoenone | [6] |

Experimental Protocol 3.1: Representative Base-Catalyzed Ring Opening

Objective: To synthesize a β-ketonitrile from an isoxazole derivative.

Materials:

-

3,5-Disubstituted Isoxazole (1.0 equiv)

-

Sodium ethoxide (NaOEt) (1.2 equiv)

-

Ethanol (EtOH), anhydrous

Procedure:

-

To a solution of the 3,5-disubstituted isoxazole in anhydrous ethanol, add sodium ethoxide (1.2 equivalents).

-

The reaction mixture is heated to reflux and monitored by TLC.

-

After the starting material is consumed (typically 4-12 hours), the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified with dilute HCl to a pH of ~2-3.

-

The aqueous layer is extracted with ethyl acetate (3x).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

The crude β-ketonitrile is purified by column chromatography or distillation.

Reductive N-O Bond Cleavage

The weak N-O bond is readily cleaved under reductive conditions, most commonly via catalytic hydrogenation. This transformation is a powerful tool for synthesizing γ-amino alcohols or, after hydrolysis of the intermediate imine, β-hydroxy ketones.

| Reaction | Substrate | Reagents | Product Type | Yield (%) | Reference(s) |

| Catalytic Hydrogenation | Generic Isoxazole | H₂, Raney Ni | β-Amino Enone | High | [11] |

| Reductive Cleavage | Fused 2-Isoxazoline | Raney Ni, AlCl₃, aq. MeOH | β-Hydroxy Ketone | 66-95% |

Experimental Protocol 3.2: Reductive Cleavage with Raney Nickel

Objective: To synthesize a β-hydroxy ketone from a substituted isoxazole.

Materials:

-

Substituted Isoxazole (1.0 equiv)

-

Raney® Nickel (slurry in water)

-

Aluminum chloride (AlCl₃) (1.0 equiv)

-

Methanol/Water solvent mixture

Procedure:

-

In a flask suitable for hydrogenation, the isoxazole derivative is dissolved in a mixture of methanol and water.

-

Aluminum chloride (1.0 equiv) is added to the solution.

-

A catalytic amount of Raney Nickel (approx. 5-10% by weight) is carefully added.

-

The flask is evacuated and backfilled with hydrogen gas (H₂), and the mixture is stirred vigorously under a hydrogen atmosphere (balloon or Parr shaker).

-

The reaction is monitored by TLC until the starting material is consumed.

-

Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the Raney Nickel catalyst. The filter cake should be kept wet to prevent ignition.

-

The filtrate is concentrated under reduced pressure to remove methanol.

-

The residue is taken up in ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the crude β-hydroxy ketone, which can be further purified by chromatography.

Caption: A generalized experimental workflow for isoxazole modification.

Application in Drug Development: Signaling Pathways

The stability and defined reactivity of the isoxazole ring make it a key component in many approved drugs. The following diagrams illustrate the mechanism of action for two prominent isoxazole-containing drugs, Leflunomide and Valdecoxib.

Leflunomide: Inhibition of Pyrimidine Synthesis

Leflunomide is a disease-modifying antirheumatic drug (DMARD). Its active metabolite, teriflunomide, targets rapidly proliferating lymphocytes, which are key mediators of autoimmune diseases like rheumatoid arthritis.

Caption: Mechanism of action for the isoxazole-based drug Leflunomide.

Leflunomide's active metabolite inhibits dihydroorotate dehydrogenase (DHODH), a key mitochondrial enzyme in the de novo pyrimidine synthesis pathway.[1] This action depletes the pool of pyrimidines necessary for DNA and RNA synthesis in rapidly dividing cells, particularly activated T and B lymphocytes.[3] The result is a cell cycle arrest at the G1 phase, which curbs lymphocyte proliferation and dampens the autoimmune response.[3]

Valdecoxib: Selective COX-2 Inhibition

Valdecoxib is a non-steroidal anti-inflammatory drug (NSAID) that functions as a selective cyclooxygenase-2 (COX-2) inhibitor. This selectivity allows it to target inflammation and pain while minimizing gastrointestinal side effects associated with non-selective NSAIDs.

Caption: Mechanism of action for the isoxazole-based drug Valdecoxib.

Valdecoxib selectively inhibits the COX-2 enzyme, which is primarily expressed in inflammatory cells and tissues. By blocking COX-2, Valdecoxib prevents the conversion of arachidonic acid to prostaglandin H₂, a key precursor for prostaglandins that mediate pain and inflammation. Its selectivity for COX-2 over the constitutively expressed COX-1 isoform is crucial for minimizing disruption of essential physiological functions like gastrointestinal mucosal protection.

Conclusion

The isoxazole ring presents a fascinating duality of aromatic stability and controlled reactivity centered on its weak N-O bond. This unique characteristic has cemented its role as a versatile and valuable scaffold in medicinal chemistry. A thorough understanding of its electrophilic substitution, base-catalyzed cleavage, and reductive ring-opening reactions is essential for leveraging this heterocycle in the design and development of next-generation therapeutics.

References

- 1. Isoxazole synthesis [organic-chemistry.org]

- 2. Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile) [organic-chemistry.org]

- 3. pure.psu.edu [pure.psu.edu]

- 4. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. NO791428L - PROCEDURE FOR PREPARING NEW ISOXAZOLE DERIVATIVES - Google Patents [patents.google.com]

- 7. nanobioletters.com [nanobioletters.com]

- 8. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(Trifluoromethyl)isoxazoles via [3+2] Cycloaddition

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethyl)isoxazoles are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The isoxazole scaffold itself is a versatile pharmacophore present in numerous biologically active molecules. Among the synthetic strategies to access this valuable motif, [3+2] cycloaddition reactions offer a powerful and convergent approach. This document provides detailed application notes and experimental protocols for three effective [3+2] cycloaddition-based methods for the synthesis of 5-(trifluoromethyl)isoxazoles.

General Workflow for [3+2] Cycloaddition Synthesis

The synthesis of 5-(trifluoromethyl)isoxazoles via [3+2] cycloaddition generally involves the reaction of a three-atom component (the 1,3-dipole or its equivalent) with a two-atom component (the dipolarophile). The specific nature of these components varies depending on the chosen synthetic route. The following diagram illustrates the generalized workflow.

Caption: Generalized workflow for the synthesis of 5-(trifluoromethyl)isoxazoles via [3+2] cycloaddition.

Method 1: Denitrogenative Cyclization of Vinyl Azides with Trifluoroacetic Anhydride

This method provides a facile route to polysubstituted 5-(trifluoromethyl)isoxazoles through a denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride (TFAA) in the presence of a base.

Experimental Protocol

General Procedure:

To a solution of vinyl azide (0.2 mmol, 1.0 equiv.) in anhydrous dichloromethane (2.0 mL) under a nitrogen atmosphere at 0 °C, triethylamine (NEt3, 0.6 mmol, 3.0 equiv.) is added, followed by the dropwise addition of trifluoroacetic anhydride (TFAA, 0.4 mmol, 2.0 equiv.). The resulting mixture is stirred at room temperature for 2-4 hours. Upon completion of the reaction, as monitored by thin-layer chromatography (TLC), the reaction mixture is quenched with saturated aqueous sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired this compound.

Quantitative Data

| Entry | Vinyl Azide Substituent (R1) | Vinyl Azide Substituent (R2) | Product | Yield (%) |

| 1 | Phenyl | H | 3-Phenyl-5-(trifluoromethyl)isoxazole | 85 |

| 2 | 4-Methylphenyl | H | 3-(4-Methylphenyl)-5-(trifluoromethyl)isoxazole | 88 |

| 3 | 4-Chlorophenyl | H | 3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole | 82 |

| 4 | Thiophen-2-yl | H | 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole | 75 |

| 5 | Cyclohexyl | H | 3-Cyclohexyl-5-(trifluoromethyl)isoxazole | 78 |

| 6 | Phenyl | Methyl | 3-Phenyl-4-methyl-5-(trifluoromethyl)isoxazole | 92 |

Method 2: Reaction of Hydroxylamine with Aryl Trifluoromethyl-β-diketones

This approach involves the condensation of a trifluoromethyl-β-diketone with hydroxylamine, which proceeds through a 5-hydroxy-5-trifluoromethyl-Δ2-isoxazoline intermediate that subsequently dehydrates to the corresponding this compound.[1][2]

Experimental Protocol

Step 1: Synthesis of 5-hydroxy-5-trifluoromethyl-Δ2-isoxazolines

A solution of the aryl trifluoromethyl-β-diketone (1.0 mmol, 1.0 equiv.) and hydroxylamine hydrochloride (1.2 mmol, 1.2 equiv.) in ethanol (10 mL) is stirred at room temperature. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude 5-hydroxy-5-trifluoromethyl-Δ2-isoxazoline, which can be used in the next step without further purification.

Step 2: Dehydration to 5-(Trifluoromethyl)isoxazoles

The crude 5-hydroxy-5-trifluoromethyl-Δ2-isoxazoline is dissolved in toluene, and a catalytic amount of p-toluenesulfonic acid is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash column chromatography to yield the this compound.

Quantitative Data

| Entry | Aryl Substituent (Ar) | β-Diketone Substituent (R) | Product | Overall Yield (%) |

| 1 | Phenyl | Phenyl | 3,4-Diphenyl-5-(trifluoromethyl)isoxazole | 75 |

| 2 | 4-Methoxyphenyl | Phenyl | 3-(4-Methoxyphenyl)-4-phenyl-5-(trifluoromethyl)isoxazole | 72 |

| 3 | 4-Nitrophenyl | Phenyl | 3-(4-Nitrophenyl)-4-phenyl-5-(trifluoromethyl)isoxazole | 68 |

| 4 | Phenyl | Methyl | 4-Methyl-3-phenyl-5-(trifluoromethyl)isoxazole | 80 |

| 5 | Naphthyl | Phenyl | 3-Naphthyl-4-phenyl-5-(trifluoromethyl)isoxazole | 70 |

Method 3: [3+2] Cycloaddition of in situ Generated Trifluoroacetonitrile Oxide with Alkynes